molecular formula C18H14ClN5O2S B12905537 N'-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide CAS No. 31349-14-1

N'-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide

Cat. No.: B12905537
CAS No.: 31349-14-1
M. Wt: 399.9 g/mol
InChI Key: UMGQCEOLXHHHQS-UFFVCSGVSA-N
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Description

N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide is a complex organic compound known for its diverse applications in medicinal chemistry and agrochemicals. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a thioxo group, and a tetrahydropyrimidinyl group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiourea to form the intermediate 5-(4-chlorobenzyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one. This intermediate is then reacted with isonicotinohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various alkyl or halogen groups, leading to a range of derivatives with different properties.

Scientific Research Applications

N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

31349-14-1

Molecular Formula

C18H14ClN5O2S

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-[5-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C18H14ClN5O2S/c19-13-3-1-11(2-4-13)9-14-15(22-18(27)23-17(14)26)10-21-24-16(25)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,24,25)(H2,22,23,26,27)/b21-10+

InChI Key

UMGQCEOLXHHHQS-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=C(NC(=S)NC2=O)/C=N/NC(=O)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=C(NC(=S)NC2=O)C=NNC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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